3-(2-bromo-5-methoxybenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2-bromo-5-methoxybenzyl chloride.
Nucleophilic Substitution: This compound undergoes nucleophilic substitution with 1-ethyl-2,3-dihydro-1H-indole-2-one in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Chemical Reactions Analysis
3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Indole derivatives, including this compound, have shown potential in biological studies due to their ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
The uniqueness of 3-[(2-BROMO-5-METHOXYPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18BrNO2 |
---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
3-[(2-bromo-5-methoxyphenyl)methyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H18BrNO2/c1-3-20-17-7-5-4-6-14(17)15(18(20)21)11-12-10-13(22-2)8-9-16(12)19/h4-10,15H,3,11H2,1-2H3 |
InChI Key |
FAYOZULSNSEEIS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=O)CC3=C(C=CC(=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.